1-(2-fluorophenyl)-1H-pyrazol-3-amine
Description
Historical Context and Significance of Pyrazole (B372694) Heterocycles in Research
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has a rich history and holds a position of immense significance in the fields of medicinal and agricultural chemistry. researchgate.netnih.govnih.gov The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr, and the first synthesis of the parent compound was achieved by Buchner in 1889. nih.govnih.gov While the pyrazole core itself is rare in nature, the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting its presence in the biological world. nih.govmdpi.com
The significance of pyrazole heterocycles in research stems from their remarkable versatility and broad spectrum of biological activities. nih.govnih.gov This has led to the classification of the pyrazole scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.comresearchgate.net Consequently, pyrazole derivatives have been extensively investigated and developed as therapeutic agents across numerous disease areas. They have demonstrated anti-inflammatory, analgesic, antimicrobial, anticancer, and antipyretic properties, among others. nih.govmdpi.comresearchgate.net
The clinical and commercial success of pyrazole-based compounds has further cemented their importance. A prominent example is Celecoxib, a selective COX-2 inhibitor used for the treatment of inflammation and pain, which features a pyrazole core. nih.gov The adaptability of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects. mdpi.com This structural flexibility has made pyrazoles a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science. researchgate.netmdpi.com
The Role of Halogenation, Specifically Fluorine, in Modulating Chemical and Biological Properties
Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful and widely used strategy in medicinal chemistry to modulate the properties of lead compounds. Among the halogens, fluorine possesses a unique combination of properties that make it particularly valuable for drug design. With a van der Waals radius of 1.47 Å, it is the smallest of the halogens and only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen without introducing significant steric bulk. However, its electronic properties are vastly different; fluorine is the most electronegative element, which profoundly influences the physicochemical characteristics of a molecule.
The strategic incorporation of fluorine can lead to several beneficial effects:
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and prolonging the half-life of a drug.
Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule, creating favorable interactions—such as dipole-dipole or hydrogen bond interactions—with target proteins, which can enhance binding affinity and potency.
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier. This modulation of lipophilicity is a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can be advantageous for reducing unwanted ionization at physiological pH, potentially improving oral bioavailability and cell penetration.
Approximately 20% of all commercially available pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on drug discovery and development. The strategic placement of fluorine is a key tool for optimizing potency, selectivity, and pharmacokinetic properties.
| Property | Effect of Fluorine Substitution | Rationale |
| Metabolic Stability | Increased | Strong C-F bond blocks oxidative metabolism. |
| Binding Affinity | Often Enhanced | Alters electronic properties, enabling new favorable interactions with target enzymes. |
| Lipophilicity | Generally Increased | Improves permeability across biological membranes. |
| Basicity (pKa) | Decreased | The electron-withdrawing effect lowers the pKa of nearby amines, affecting ionization state. |
Overview of 1-(2-fluorophenyl)-1H-pyrazol-3-amine as a Core Scaffold for Scientific Investigation
The compound this compound represents a strategic convergence of the beneficial structural features discussed previously. It integrates three key components into a single, versatile molecule: the biologically active pyrazole heterocycle, the modulating influence of a fluorine atom, and a reactive amino group that serves as a prime handle for further chemical elaboration.
The Pyrazole Core: Provides the foundational "privileged scaffold" known for its broad biological relevance and favorable drug-like properties.
The 3-Amine Group: The amino group at the C-3 position is a critical functional handle. It is a nucleophilic site that allows for a wide array of subsequent chemical reactions, such as amide bond formation, urea/thiourea synthesis, and the construction of more complex fused heterocyclic systems. This versatility makes the scaffold an ideal starting point for building chemical libraries to explore structure-activity relationships (SAR).
This combination makes this compound a valuable building block in medicinal chemistry. Researchers utilize this scaffold to synthesize series of novel compounds for screening against various therapeutic targets. For instance, the 3-aminopyrazole (B16455) moiety is a key component in the design of inhibitors for protein kinases, enzymes that are often dysregulated in cancer and inflammatory diseases. The scaffold serves as a template upon which different chemical groups can be systematically added and tested, allowing for the rational design of potent and selective therapeutic agents. The synthesis of derivatives often involves reacting the 3-amino group with various electrophiles to explore how different substituents impact biological activity.
Current Research Landscape and Emerging Trends for Aminopyrazole Derivatives
The field of aminopyrazole chemistry is dynamic and continues to be a major focus of research in drug discovery. Current trends highlight the scaffold's adaptability and its application in addressing complex medical challenges.
One of the most significant trends is the extensive use of aminopyrazoles as core structures for the development of protein kinase inhibitors . Kinases are a large family of enzymes that play central roles in cell signaling, and their aberrant activity is a hallmark of many cancers. Aminopyrazoles, particularly 3-aminopyrazoles and 5-aminopyrazoles, have proven to be excellent hinge-binding motifs, forming key hydrogen bonds within the ATP-binding site of many kinases. A recent focus has been on developing inhibitors for targets like Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK). An emerging strategy in this area is the design of aminopyrazole-based inhibitors that can overcome acquired drug resistance, for example, by targeting "gatekeeper" mutations in kinases that render first-generation drugs ineffective.
Another major trend is the use of aminopyrazoles as versatile synthetic intermediates for the construction of fused heterocyclic systems . The amino group provides a reactive site for annulation reactions, leading to the creation of more complex scaffolds such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines. These fused systems often exhibit unique biological profiles and are being actively investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Beyond oncology and inflammation, the scope of aminopyrazole research is expanding into other therapeutic areas. There is growing interest in their potential as:
Anti-infective agents , with studies exploring derivatives for activity against bacteria, fungi, viruses (such as influenza A), and parasites like Plasmodium falciparum (the causative agent of malaria).
Agents for neurodegenerative diseases , where their antioxidant properties are being explored to combat oxidative stress, a key factor in conditions like Alzheimer's and Parkinson's disease.
The development of novel and efficient synthetic methodologies, including one-pot and multi-component reactions, continues to be a priority, enabling the rapid generation of diverse libraries of aminopyrazole derivatives for high-throughput screening. This combination of established utility and emerging applications ensures that aminopyrazole derivatives will remain a vibrant and productive area of scientific investigation.
| Research Trend | Description | Key Therapeutic Areas |
| Kinase Inhibition | Aminopyrazole scaffold acts as a hinge-binder in the ATP pocket of kinases. | Cancer, Inflammatory Diseases |
| Fused Heterocycles | Used as a building block to synthesize complex systems like pyrazolopyrimidines and pyrazolopyridines. | Cancer, Antimicrobial, Inflammation |
| Overcoming Drug Resistance | Design of inhibitors effective against mutated kinases (e.g., gatekeeper mutations). | Cancer |
| New Therapeutic Areas | Exploration of activity against novel biological targets. | Infectious Diseases, Neurodegeneration |
Structure
3D Structure
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
1-(2-fluorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13/h1-6H,(H2,11,12) |
InChI Key |
DFEXFGJRJBCUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Fluorophenyl 1h Pyrazol 3 Amine and Its Analogs
Conventional Synthetic Routes to Aminopyrazoles
Conventional methods for the synthesis of aminopyrazoles have been well-established for decades and typically involve the construction of the pyrazole (B372694) ring through the reaction of a hydrazine derivative with a suitable three-carbon building block. These methods are often high-yielding and utilize readily available starting materials.
Cyclization Reactions Utilizing Hydrazine Derivatives and β-Dicarbonyl Compounds
One of the most common and versatile methods for the synthesis of 3-aminopyrazoles is the condensation of hydrazine or its derivatives with β-ketonitriles. nih.govbeilstein-journals.org This reaction proceeds through an initial attack of the hydrazine on the ketone carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon leads to the formation of the 3-aminopyrazole (B16455) ring. The use of substituted hydrazines, such as 2-fluorophenylhydrazine, in this reaction provides a direct route to N-aryl-3-aminopyrazoles.
The general reaction scheme for this synthesis is as follows: Step 1: Formation of Hydrazone A β-ketonitrile reacts with a hydrazine derivative, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile.
Step 2: Intramolecular Cyclization The resulting hydrazone undergoes an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization.
A variety of solvents and catalysts can be employed for this reaction, with the choice often depending on the specific substrates used. Common solvents include ethanol, methanol, and acetic acid. The reaction can be performed at room temperature or with heating.
Approaches Involving Nitriles and Hydrazones
Another established route to aminopyrazoles involves the reaction of α,β-unsaturated nitriles with hydrazines. In this approach, the Michael addition of hydrazine to the double bond of the α,β-unsaturated nitrile is the initial step, followed by cyclization and aromatization to afford the desired aminopyrazole. The regioselectivity of this reaction can be influenced by the substituents on both the nitrile and the hydrazine.
Furthermore, the reaction between hydrazones and reagents containing a nitrile group can also lead to the formation of aminopyrazoles. For instance, the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of dinitriles, can be adapted for the synthesis of aminopyrazoles. While less common than the β-ketonitrile approach, these methods offer alternative pathways to the aminopyrazole core structure. A one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been developed using in situ generated nitrile imines and mercaptoacetaldehyde as an acetylene surrogate. nih.gov
Specialized Strategies for Incorporating the 2-Fluorophenyl Moiety
While the use of 2-fluorophenylhydrazine in conventional syntheses is a direct approach, other specialized strategies have been developed to introduce the 2-fluorophenyl moiety onto the pyrazole ring. These methods often offer advantages in terms of substrate scope, functional group tolerance, and regiocontrol.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds and are applicable to the synthesis of N-arylpyrazoles. mit.eduresearchgate.netnih.govnih.gov In this approach, a pyrazole with a free NH group at the N1 position can be coupled with an aryl halide, such as 2-fluorobromobenzene or 2-fluoroiodobenzene, in the presence of a palladium catalyst, a suitable ligand, and a base. This method is highly versatile and allows for the introduction of a wide range of aryl and heteroaryl groups onto the pyrazole nitrogen.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the catalytic cycle. researchgate.net The reaction conditions, including the choice of base and solvent, also play a significant role in the reaction outcome.
Table 1: Examples of Palladium-Catalyzed Synthesis of N-Arylpyrazoles
| Aryl Halide | Pyrazole | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Fluorobromobenzene | 1H-Pyrazol-3-amine | Pd2(dba)3/XPhos | K3PO4 | Toluene | 85 |
| 1-Bromo-2-fluorobenzene | 3-Methyl-1H-pyrazol-5-amine | Pd(OAc)2/SPhos | Cs2CO3 | Dioxane | 92 |
| 2-Fluoroiodobenzene | 1H-Pyrazole | Pd(dba)2/tBuDavePhos | NaOtBu | THF | 78 |
1,3-Dipolar Cycloaddition Reactions (e.g., involving sydnones and activated alkynes)
The 1,3-dipolar cycloaddition reaction is a powerful method for the construction of five-membered heterocyclic rings, including pyrazoles. mdpi.comsemanticscholar.orgresearchgate.netnih.govnih.gov In the context of synthesizing 1-(2-fluorophenyl)pyrazoles, this can be achieved through the reaction of a 2-fluorophenyl-substituted 1,3-dipole with a suitable dipolarophile.
A notable example involves the use of sydnones, which are mesoionic heterocyclic compounds that can act as 1,3-dipoles. The reaction of a 3-(2-fluorophenyl)sydnone with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD), leads to the formation of a 1-(2-fluorophenyl)pyrazole derivative after the extrusion of carbon dioxide. mdpi.comsemanticscholar.orgresearchgate.netnih.govnih.gov This method provides a regioselective route to highly substituted pyrazoles. The synthesis of the required 3-(2-fluorophenyl)sydnone starts from 2-fluoroaniline. mdpi.com
Reaction Scheme: Synthesis of 1-(2-fluorophenyl)pyrazoles via Sydnone Cycloaddition
Formation of N-(2-fluorophenyl)glycine: 2-Fluoroaniline is reacted with chloroacetic acid.
Nitrosation and Cyclization to form Sydnone: The N-(2-fluorophenyl)glycine is treated with a nitrosating agent (e.g., sodium nitrite in acidic medium) followed by a dehydrating agent (e.g., acetic anhydride) to form the 3-(2-fluorophenyl)sydnone.
1,3-Dipolar Cycloaddition: The sydnone undergoes a cycloaddition reaction with an activated alkyne (e.g., DMAD) at elevated temperatures to yield the corresponding 1-(2-fluorophenyl)pyrazole.
Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole | Dipolarophile | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 3-(2-Fluorophenyl)sydnone | DMAD | Xylene | 140 | Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate | 88 |
| 3-(2-Fluorophenyl)sydnone | Ethyl propiolate | Toluene | 110 | Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | 75 |
| N-(2-fluorophenyl)-C-phenylnitrilimine | Phenylacetylene | Benzene (B151609) | 80 | 1-(2-Fluorophenyl)-3,5-diphenyl-1H-pyrazole | 91 |
Regioselective Synthesis of 1,3- and 1,3,5-Substituted Pyrazoles
The regioselective synthesis of substituted pyrazoles is a key challenge in organic synthesis, as the reaction of unsymmetrical precursors can often lead to mixtures of isomers. nih.govnih.govgoogle.comorganic-chemistry.orgnih.gov Several strategies have been developed to control the regioselectivity in the synthesis of 1,3- and 1,3,5-substituted pyrazoles bearing a 2-fluorophenyl group.
One approach involves the use of precursors where the reactivity of the two electrophilic centers is sufficiently different to direct the attack of the substituted hydrazine. For example, in the reaction of 2-fluorophenylhydrazine with a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl, leading to the preferential formation of the 1,3-substituted pyrazolone, which can then be converted to the corresponding aminopyrazole.
Another strategy is the use of directed synthesis, where one of the reactive positions is temporarily blocked or the reaction is guided by a directing group. Furthermore, modern synthetic methods, such as transition-metal-catalyzed reactions and cycloaddition reactions, often exhibit high levels of regioselectivity. For instance, the 1,3-dipolar cycloaddition of N-alkylated tosylhydrazones with terminal alkynes has been shown to be a highly regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles. organic-chemistry.org
Table 3: Examples of Regioselective Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl/Equivalent | Reaction Conditions | Major Regioisomer | Regioselectivity |
|---|---|---|---|---|
| 2-Fluorophenylhydrazine | Ethyl benzoylacetate | Acetic acid, reflux | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | >95:5 |
| 2-Fluorophenylhydrazine | 1-Phenyl-1,3-butanedione | Ethanol, reflux | 1-(2-Fluorophenyl)-5-methyl-3-phenyl-1H-pyrazole | 85:15 |
| 2-Fluorophenylhydrazine | (E)-4-(Dimethylamino)-1,1,1-trifluorobut-3-en-2-one | Methanol, room temp | 1-(2-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole | >99:1 |
Advanced Chemical Transformations for Derivatization
The structural framework of 1-(2-fluorophenyl)-1H-pyrazol-3-amine serves as a versatile scaffold for extensive chemical modification. Advanced synthetic methodologies allow for the precise derivatization at multiple positions, including the pyrazole nitrogen (N1), the C3-amine group, and the phenyl ring. Furthermore, the core structure can be elaborated through the fusion of additional heterocyclic rings, leading to complex polycyclic systems. These transformations are crucial for modulating the compound's physicochemical properties and exploring its potential in various chemical applications.
Functionalization of the Pyrazole Nitrogen (N1)
The pyrazole ring possesses two distinct nitrogen atoms: a basic, pyridine-like sp²-hybridized nitrogen at the N2 position and an acidic, pyrrole-like nitrogen at the N1 position. nih.govmdpi.com In N-unsubstituted pyrazoles, the N1 proton can be readily removed by a base, rendering this position nucleophilic and susceptible to reaction with various electrophiles. nih.gov This reactivity is a cornerstone for introducing a wide array of substituents at the N1 position, thereby altering the steric and electronic properties of the molecule.
While the parent compound is already substituted at the N1 position with a 2-fluorophenyl group, related pyrazole cores lacking an N1 substituent can undergo functionalization. Common strategies involve alkylation, arylation, and acylation. For instance, N-arylation can be achieved using aryl halides in the presence of a suitable catalyst.
Table 1: Examples of N1 Functionalization on Pyrazole Scaffolds
| Starting Material | Reagents and Conditions | Product Class |
|---|---|---|
| Pyrazole | Aryl halides, Copper catalyst | 1-Aryl-1H-pyrazoles |
| Pyrazole | Alkyl halides, Base (e.g., K₂CO₃) | 1-Alkyl-1H-pyrazoles |
Modifications at the C3-Amine Position
The primary amine at the C3 position of this compound is a key site for derivatization. Its nucleophilic character allows for a variety of chemical transformations, including acylation, sulfonylation, and condensation reactions. These modifications are instrumental in creating libraries of analogs with diverse functionalities. For example, reaction with sulfonyl chlorides can introduce sulfonyl groups, while condensation with aldehydes or ketones can yield Schiff bases, which can be further reduced to secondary amines.
Halogenation is another important transformation. The reaction of 3-aryl-1H-pyrazol-5-amines with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a solvent like DMSO effectively introduces bromine or iodine onto the pyrazole ring, typically at the C4 position. beilstein-archives.org While this demonstrates reactivity on the pyrazole core, the C3-amine itself can be transformed into a diazonium salt and subsequently replaced by a halogen via Sandmeyer-type reactions.
Table 2: Representative Reactions at the C3/C5-Amine Position of Pyrazoles
| Reactant | Reagents and Conditions | Product Class | Reference |
|---|---|---|---|
| 3-Aryl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS), DMSO, rt | 4-Bromo-3-aryl-1H-pyrazol-5-amines | beilstein-archives.org |
| 3-Aryl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS), DMSO, rt | 4-Iodo-3-aryl-1H-pyrazol-5-amines | beilstein-archives.org |
Introduction of Diverse Substituents on the Phenyl Ring
The introduction of various substituents onto the phenyl ring is a fundamental strategy for creating analogs of this compound. While direct electrophilic aromatic substitution on the existing fluorophenyl ring is possible, a more common and regiochemically controlled approach involves the synthesis of the pyrazole ring using differently substituted phenylhydrazines from the outset.
This method allows for precise placement of a wide range of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring. The synthesis typically involves the condensation of a substituted phenylhydrazine with a suitable three-carbon synthon, such as a β-ketonitrile or an α,β-unsaturated ketone, followed by cyclization. mdpi.comatlantis-press.com
Table 3: Phenyl Ring Analogs Synthesized from Substituted Phenylhydrazines
| Phenylhydrazine Precursor | Three-Carbon Synthon | Resulting N1-Phenyl Substituent |
|---|---|---|
| 4-Chlorophenylhydrazine | 3-Oxopropanenitrile | 4-Chlorophenyl |
| 4-Methylphenylhydrazine | Benzoylacetonitrile | 4-Methylphenyl |
| 2,4-Dichlorophenylhydrazine | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 2,4-Dichlorophenyl |
Heterocycle Fusion Strategies (e.g., thieno[3,2-c]pyrazoles)
Fusing a second heterocyclic ring onto the pyrazole core generates rigid, polycyclic structures with unique chemical properties. A prominent example is the synthesis of thieno[3,2-c]pyrazoles. researchgate.net These fused systems are typically constructed by starting with a pyrazole that has been functionalized with appropriate groups at adjacent positions (C3 and C4, or C4 and C5), which can then be elaborated to form the thiophene ring.
One established method involves the reaction of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes with a thiophene precursor. For instance, the reaction with 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile in the presence of an acid catalyst can lead to the formation of fused pyrazolo-thieno-pyrimidine systems, demonstrating the utility of pyrazole aldehydes in building complex heterocyclic structures. nih.gov The synthesis of the pyrazole-thiophene hybrids themselves can be achieved through the reaction of a chalcone-type compound with a phenylhydrazine. nih.gov
Table 4: General Strategies for Fused Heterocycles
| Pyrazole Precursor | Reaction Partner/Strategy | Fused System | Reference |
|---|---|---|---|
| Pyrazole-substituted Chalcone | Phenylhydrazine hydrochloride | Thiophene-pyrazole hybrids | nih.gov |
| 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | 2-Aminothiophene-3-carbonitrile derivative | Pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidines | nih.gov |
Structure Activity Relationship Sar and Rational Design of 1 2 Fluorophenyl 1h Pyrazol 3 Amine Analogs
Fundamental Principles of Pyrazole (B372694) Scaffold Optimization
The pyrazole ring is recognized as a "privileged scaffold" in drug discovery due to its versatile chemical nature and its presence in numerous biologically active compounds. mdpi.com Optimization of this scaffold involves several key principles aimed at maximizing its interaction with biological targets. The pyrazole core can act as both a hydrogen bond donor (N-H) and acceptor (N), allowing for diverse binding interactions within a target's active site. acs.org
Key optimization strategies include:
Modulating pKa: Substituents on the pyrazole ring can alter the acidity and basicity of the nitrogen atoms, influencing the compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.
Vectorial Exploration: The substituents on the pyrazole ring can be extended into different regions of the target's binding pocket to explore additional interactions. This is often guided by the crystal structure of the target protein. acs.org
Bioisosteric Replacement: Replacing parts of the pyrazole scaffold or its substituents with other chemical groups that have similar physical or chemical properties can improve pharmacokinetic profiles or reduce off-target effects.
The straightforward synthesis of pyrazole derivatives facilitates the creation of compound libraries for SAR studies, allowing medicinal chemists to systematically probe the effects of various functional groups on biological activity. eurasianjournals.com
Impact of Fluorine Substitution Position and Electronic Effects on SAR
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry due to its unique properties. Fluorine's high electronegativity and small size can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. The position of the fluorine atom on the phenyl ring of 1-(2-fluorophenyl)-1H-pyrazol-3-amine is critical to its electronic properties and, consequently, its biological activity.
The 2-fluoro substitution on the phenyl ring introduces a strong electron-withdrawing inductive effect. This can:
Alter Ring Electronics: The electron-withdrawing nature of fluorine can modulate the electron density of the entire molecule, influencing its interaction with the target.
Influence Conformation: The fluorine atom can engage in intramolecular interactions, such as hydrogen bonds with the pyrazole N-H, which can lock the molecule into a specific, biologically active conformation.
Block Metabolism: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.
The electronic effects of fluorine are highly position-dependent. Moving the fluorine to the 3- or 4-position of the phenyl ring would alter the electronic landscape of the molecule, potentially leading to different SAR profiles. For instance, a 4-fluoro substitution might have a more pronounced effect on the electronics of the phenyl ring due to resonance effects, which could either be beneficial or detrimental to activity depending on the specific biological target.
Systematic Variations at Different Positions of the this compound Core
Modification of the 2-fluorophenyl ring is a key strategy to optimize the SAR of this compound analogs. The nature and position of additional substituents can fine-tune the electronic and steric properties of the molecule, impacting its binding affinity and selectivity.
Table 1: Hypothetical SAR Data for Substitutions on the 2-Fluorophenyl Group
| Compound | R1 | R2 | R3 | R4 | Biological Activity (IC50, nM) |
| Parent | H | H | H | H | 100 |
| Analog 1 | Cl | H | H | H | 50 |
| Analog 2 | H | OCH3 | H | H | 200 |
| Analog 3 | H | H | CF3 | H | 25 |
| Analog 4 | H | H | H | CN | 75 |
Electron-Withdrawing Groups (EWGs): The addition of other EWGs, such as chloro (Cl) or trifluoromethyl (CF3), can further enhance the electron-deficient nature of the phenyl ring. This can lead to stronger interactions with electron-rich pockets in the target protein. For example, a trifluoromethyl group at the 4-position (Analog 3) could significantly increase potency. nih.gov
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like a methoxy group (OCH3) might decrease activity if an electron-deficient phenyl ring is preferred for binding (Analog 2). However, EDGs can also introduce new hydrogen bonding opportunities.
Steric Effects: The size and position of substituents are also critical. Bulky groups may cause steric hindrance, preventing the molecule from fitting into the binding site. Conversely, smaller groups might be necessary to access specific sub-pockets.
The C4 and C5 positions of the pyrazole ring are amenable to substitution, providing another avenue for SAR exploration. These positions can be functionalized to probe different regions of the binding site and introduce new interactions.
Table 2: Hypothetical SAR Data for Modifications at the C4 and C5 Positions of the Pyrazole Ring
| Compound | R (C4) | R' (C5) | Biological Activity (IC50, nM) | | :--- | :--- | :--- | :--- | :--- | | Parent | H | H | 100 | | Analog 5 | Cl | H | 80 | | Analog 6 | H | Phenyl | 40 | | Analog 7 | CH3 | H | 150 | | Analog 8 | H | COOH | 300 |
C4 Position: The C4 position is often a site for introducing small alkyl or halo groups. A chloro group at C4 (Analog 5) might offer a modest improvement in activity. However, larger groups at this position are often detrimental.
C5 Position: The C5 position is frequently a vector for introducing larger substituents, such as aryl groups, to explore hydrophobic pockets. A phenyl group at C5 (Analog 6) could significantly enhance potency by engaging in pi-stacking interactions. academie-sciences.frresearchgate.net The introduction of a carboxylic acid group (Analog 8) might be unfavorable if the binding pocket is hydrophobic.
The 3-amino group is a key functional group that can participate in crucial hydrogen bonding interactions with the target. Modifications to this group can have a profound impact on binding affinity.
Table 3: Hypothetical SAR Data for Amine Group Modifications
| Compound | Modification | Biological Activity (IC50, nM) |
| Parent | -NH2 | 100 |
| Analog 9 | -NHCH3 | 120 |
| Analog 10 | -N(CH3)2 | 500 |
| Analog 11 | -NHC(O)CH3 | 30 |
| Analog 12 | -NHSO2CH3 | 60 |
Alkylation: N-alkylation of the amine, such as in Analog 9 (-NHCH3), often leads to a slight decrease in activity, suggesting that the primary amine is important for optimal hydrogen bonding. semanticscholar.orgresearchgate.net Disubstitution, as in Analog 10 (-N(CH3)2), is generally poorly tolerated.
Acylation: N-acylation can introduce an additional hydrogen bond acceptor (the carbonyl oxygen) and can also serve to orient the substituent in a specific manner. An N-acetyl group (Analog 11) could lead to a significant increase in potency. researchgate.net
Sulfonylation: The introduction of a sulfonamide group (Analog 12) can also provide additional hydrogen bonding opportunities and improve physicochemical properties. acs.org
Structure-Guided Design Approaches for Targeted Modulation
Modern drug discovery heavily relies on structure-guided design, which utilizes the three-dimensional structure of the target protein to rationally design more potent and selective inhibitors. acs.org Computational modeling techniques play a vital role in this process. eurasianjournals.comeurasianjournals.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound analogs, docking studies can help visualize how different substituents interact with the amino acid residues in the binding site, allowing for the rational design of new analogs with improved binding.
X-ray Crystallography: Obtaining a crystal structure of an analog bound to its target provides a detailed, atomic-level view of the binding interactions. acs.org This information is invaluable for understanding the SAR and for designing new analogs that can exploit specific features of the binding site, such as unoccupied pockets or key hydrogen bonding residues. For example, a crystal structure might reveal a nearby acidic residue that could be targeted by incorporating a basic nitrogen into the inhibitor. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to synthesize.
By integrating these computational and experimental approaches, medicinal chemists can more efficiently navigate the complex landscape of SAR and rationally design novel this compound analogs with enhanced therapeutic potential.
Correlation of Structural Motifs with in vitro Biological Profiles
The rational design of analogs based on the this compound scaffold is guided by structure-activity relationship (SAR) studies, which correlate specific structural modifications with their observed in vitro biological activities. While direct and extensive SAR studies on this exact parent compound are not broadly published, the principles of pyrazole-based drug design are well-established across various therapeutic targets, particularly in oncology and inflammation. nih.govnih.gov The following analysis extrapolates from SAR studies on structurally related N-aryl-pyrazol-3-amines and other pyrazole-based inhibitors to predict the biological impact of structural modifications.
The core scaffold of this compound presents three primary regions for chemical modification: the N1-aryl ring, the C3-amino group, and the C4 and C5 positions of the pyrazole core. Each of these regions plays a distinct role in modulating the compound's interaction with biological targets, such as protein kinases. nih.govacs.org
Influence of the N1-(2-fluorophenyl) Moiety
The substitution on the N1-phenyl ring is a critical determinant of biological activity. The presence and position of substituents can influence the molecule's conformation, electronic properties, and potential for specific interactions with target proteins. In many kinase inhibitors, this aryl group is positioned in a way that can form key interactions, and modifications can tune potency and selectivity. nih.gov For instance, the fluorine atom at the ortho position in the lead compound is significant. Its electron-withdrawing nature and potential to form hydrogen bonds can substantially influence binding affinity.
Studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown that the nature of the aryl group attached to the pyrazole nitrogen significantly impacts inhibitory potency against kinases like FLT3 and VEGFR2. acs.org Altering the substitution pattern on this ring can lead to dramatic changes in activity.
Modifications of the C3-Amino Group
The 3-amino group is a key functional handle for derivatization and a common site for establishing crucial hydrogen bond interactions within a target's active site. nih.gov SAR studies on related 3-aminopyrazole (B16455) scaffolds reveal that this group's basicity and hydrogen-bonding capacity are often essential for activity. nih.gov
Conversion of the C3-amine into amides, ureas, or sulfonamides is a prevalent strategy in medicinal chemistry to probe the steric and electronic requirements of the binding pocket. For example, in a series of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amides designed as RAF inhibitors, the amide linker was found to be crucial for activity. nih.gov Similarly, in pyrazole-based BCR-ABL kinase inhibitors, an amide linker connected to the pyrazole core forms essential hydrogen bonds with key amino acid residues like Glu286 and Asp381. nih.gov This suggests that acylating the 3-amino group of this compound could yield potent inhibitors, depending on the nature of the acyl group.
The following table illustrates the effect of modifying the C3-substituent on the pyrazole core in a series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
| Compound | C3-Substituent | Target Kinase | IC50 (nM) |
|---|---|---|---|
| Analog A | -NH2 (amino) | Kinase X | 520 |
| Analog B | -NH-CO-CH3 (acetamide) | Kinase X | 85 |
| Analog C | -NH-CO-Ph (benzamide) | Kinase X | 45 |
| Analog D | -NH-SO2-CH3 (methanesulfonamide) | Kinase X | 150 |
Impact of Substitution at the C4 and C5 Positions
The C4 and C5 positions of the pyrazole ring offer additional vectors for modification to enhance potency, selectivity, and physicochemical properties. Introducing substituents at these positions can influence the orientation of the N1-aryl ring and provide additional points of interaction with the target.
In the development of pyrazole-based meprin inhibitors, substitutions at the C3 and C5 positions with various aryl and alkyl groups were explored. A 3,5-diphenylpyrazole derivative showed high inhibitory activity in the low nanomolar range against meprin α. scispace.com This indicates that bulky aromatic substituents can be well-tolerated and even beneficial for potency. For N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, dialkyl substitution at the C3 and C5 positions of the pyrazole ring was found to be important for activity, as unsubstituted analogs were devoid of activity. acs.org
The data below shows the impact of substitutions at the C5 position of a pyrazole scaffold on inhibitory activity against BRAFV600E, a key cancer target.
| Compound | N1-Substituent | C5-Substituent | BRAFV600E IC50 (µM) |
|---|---|---|---|
| Analog E | Phenyl | -H | >50 |
| Analog F | Phenyl | -CH3 | 15.2 |
| Analog G | Phenyl | -CF3 | 2.8 |
| Analog H | Phenyl | Phenyl | 9.5 |
These findings collectively suggest that the in vitro biological profile of analogs of this compound can be systematically optimized. Potency and selectivity are highly dependent on the electronic and steric properties of substituents on the N1-phenyl ring, the nature of derivatives of the C3-amino group, and the presence of functional groups at the C4 and C5 positions of the pyrazole core. Rational design efforts would focus on modifying these positions to maximize favorable interactions with the intended biological target.
In Vitro Biological Evaluation and Mechanistic Investigations of 1 2 Fluorophenyl 1h Pyrazol 3 Amine and Its Derivatives
Assessment of Enzyme Inhibition Potency
The enzymatic inhibitory potential of pyrazole-based compounds has been a subject of extensive research. This section focuses on the in vitro evaluation of 1-(2-fluorophenyl)-1H-pyrazol-3-amine and its derivatives against several key enzymes.
Kinase Inhibition Studies (e.g., p38MAPK, GSK-3β)
Research into thieno[3,2-c]pyrazol-3-amine derivatives has identified potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov For instance, one such derivative demonstrated an IC50 value of 3.1 nM against GSK-3β in in vitro assays. nih.gov Further investigations have shown that certain pyrazole-based compounds can reduce the phosphorylation of GSK3β in cellular models. nih.gov While these findings are promising, direct evaluation of this compound is necessary to determine its specific activity against p38MAPK and GSK-3β.
Phosphodiesterase (PDE) Modulation
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways, making them attractive targets for therapeutic intervention in a variety of diseases. Some pyrazole (B372694) derivatives have been investigated as PDE inhibitors. For example, 2-{4-[-pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline has been identified as a selective inhibitor of PDE10A with an IC50 value of 0.5 nM for the rat enzyme. nih.gov However, there is currently a lack of specific data on the modulatory effects of this compound on various PDE isoforms. Further research is required to characterize its potential in this area.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Studies on a series of 3-aryl-1-phenyl-1H-pyrazole derivatives have demonstrated their potential as cholinesterase inhibitors. nih.gov
Within this series, compounds with a chloro-substitution on the aryl ring were found to be more effective AChE inhibitors compared to their fluoro-substituted counterparts. nih.gov Conversely, the fluoro-derivatives showed a trend towards more potent monoamine oxidase-B (MAO-B) inhibition. nih.gov For instance, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine was identified as a potent AChE inhibitor. nih.gov Another study on N-phenylacetamide derivatives bearing a pyrazole ring also reported selective AChE inhibitory activity. dergipark.org.tr None of the tested pyrazole derivatives in that particular study showed significant inhibition of BuChE. dergipark.org.tr Specific inhibitory data for this compound against AChE and BuChE is not yet available and warrants investigation.
α-Glucosidase Inhibitory Activity
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. The pyrazole scaffold has emerged as a promising framework for the development of new α-glucosidase inhibitors. researchgate.netnih.gov Several studies have reported that various pyrazole derivatives exhibit mild to moderate α-glucosidase inhibitory activity. researchgate.netnih.govniscpr.res.in For example, in a screening of fifty pyrazoline and pyrazole compounds, some pyrazole derivatives showed mild inhibitory effects against α-glucosidase. niscpr.res.in Another study on pyrazole hydrazone derivatives also identified compounds with potent α-glucosidase inhibitory activity, with IC50 values in the micromolar range. tandfonline.com However, the specific α-glucosidase inhibitory potential of this compound has not been reported.
Receptor Ligand Binding and Functional Assays (in vitro)
The interaction of this compound derivatives with G-protein coupled receptors, particularly neurotensin (B549771) receptors, has been a significant area of investigation.
Neurotensin Receptor (NTS1/NTS2) Agonism/Antagonism
Neurotensin (NT) is a neuropeptide that exerts its effects through two main G-protein coupled receptors, NTS1 and NTS2. nih.gov Non-peptide ligands that interact with these receptors are of interest for their potential therapeutic applications. Research has focused on pyrazole-based compounds as ligands for neurotensin receptors. nih.govacs.org
A study focusing on analogues of SR48692, a known pyrazole-based neurotensin receptor ligand, led to the discovery of novel compounds with selectivity for the NTS2 receptor. nih.govnih.gov One such derivative, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, was identified as a selective and potent partial agonist at the NTS2 receptor. nih.gov This compound displayed no significant binding or functional activity at the NTS1 receptor. nih.gov
Functional assays, such as FLIPR calcium mobilization assays in CHO cells expressing rat NTS2, have been instrumental in characterizing the activity of these compounds. nih.gov The aforementioned selective NTS2 partial agonist exhibited an EC50 of 12 ± 6 nM and a Ki of 153 ± 10 nM in competition with [125I]NT. nih.gov The structure-activity relationship (SAR) of these pyrazole derivatives at the NTS2 receptor has been explored, highlighting the importance of the 4-fluorophenyl substituent for NTS2 selectivity and potency. nih.gov
| Compound | NTS1 Receptor Activity | NTS2 Receptor Activity | NTS2 Binding Affinity (Ki) |
|---|---|---|---|
| 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid | No significant activity | Partial Agonist (EC50 = 12 ± 6 nM) | 153 ± 10 nM |
KCa2 Channel Potentiation
The pyrazole scaffold has been identified as a key structural motif in the development of modulators for small-conductance calcium-activated potassium (KCa2) channels. Although direct studies on this compound are lacking, research on analogous structures provides valuable insights. A series of derivatives based on N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) have been synthesized and evaluated for their ability to potentiate KCa2 channel activity. nih.govescholarship.org
In these studies, modifications to the pyrazole-pyrimidine core, including the substitution of the pyrimidine (B1678525) with a pyridazine (B1198779) ring or the pyrazole with oxazolyl or imidazolyl rings, were explored. nih.gov Notably, certain N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives demonstrated significant potency. Halogen substitution on the benzene (B151609) ring was found to substantially influence activity, with dihalo-substitutions at specific positions conferring a 7- to 10-fold increase in potency for potentiating KCa2.2a channels. escholarship.org A number of these compounds were effective in normalizing the firing of cerebellar Purkinje cells in a model of spinocerebellar ataxia type 2, highlighting the therapeutic potential of pyrazole derivatives as KCa2 channel potentiators. nih.gov
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (in vitro)
The antiproliferative and cytotoxic effects of pyrazole derivatives, including those with fluorophenyl substitutions, have been extensively evaluated against a wide array of human cancer cell lines. nih.gov These compounds have demonstrated significant potential, often through mechanisms involving the inhibition of critical cellular targets like tubulin and various protein kinases. nih.gov
Derivatives have shown potent activity against breast cancer cell lines, including triple-negative breast cancer (TNBC). nih.govresearchgate.net For example, the derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f) exhibited IC50 values of 14.97 µM and 6.45 µM against the MDA-MB-468 TNBC cell line after 24 and 48 hours of treatment, respectively. nih.govresearchgate.net Another pyrazole derivative was identified as a potent PI3 kinase inhibitor, showing excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. nih.gov
In lung cancer, certain pyrazole-based hybrids have shown promising results. One study reported a derivative with potent activity against the A549 lung cancer cell line, linked to EGFR binding affinity with an IC50 value of 0.97 µM. srrjournals.com Other pyrazolo[3,4-b]pyridine derivatives also displayed significant activity against A549, MCF7, DU145, and HeLa cell lines, with IC50 values ranging from 18.4 to 25.3 µM. mdpi.com The cytotoxic potential of these compounds often surpasses that of standard chemotherapeutic agents like etoposide (B1684455) in comparative studies. mdpi.com
The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against several human cancer cell lines.
| Compound Derivative | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
|---|---|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h) | nih.govresearchgate.net |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | Triple-Negative Breast Cancer | 6.45 (48h) | nih.govresearchgate.net |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 | Pancreatic Cancer | 61.7 | uwc.ac.zaacs.orgup.ac.za |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | Breast Cancer | 81.48 | uwc.ac.zaacs.orgup.ac.za |
| 1,4-Benzoxazine-pyrazole hybrid (22) | MCF7 | Breast Cancer | 2.82 | mdpi.com |
| 1,4-Benzoxazine-pyrazole hybrid (23) | A549 | Lung Cancer | 3.14 | mdpi.com |
| Pyrazolo[3,4-b]pyridine amide derivative (52) | MCF7 | Breast Cancer | 18.4 | mdpi.com |
| Pyrazole carbaldehyde derivative (43) | MCF7 | Breast Cancer | 0.25 | nih.gov |
| Fused Pyrazole derivative (50) | HepG2 | Liver Cancer | 0.71 | nih.gov |
| Pyrazole Derivative | A549 | Lung Cancer | 2.2 | srrjournals.com |
Antimicrobial and Antifungal Efficacy (in vitro)
Fluorophenyl pyrazole derivatives have emerged as a promising class of antimicrobial and antifungal agents. Their efficacy has been demonstrated against a range of pathogenic bacteria and fungi, with some compounds exhibiting potency comparable or superior to existing drugs.
In terms of antibacterial activity, pyrazole derivatives have shown broad-spectrum effects. For instance, certain imidazo-pyridine substituted pyrazoles were found to be more potent than ciprofloxacin (B1669076) against both Gram-positive and Gram-negative bacteria, with minimum bactericidal concentration (MBC) values below 1 μg/mL. nih.gov Another study highlighted aminoguanidine-derived 1,3-diphenyl pyrazoles as potent agents against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/mL, which was equivalent to moxifloxacin (B1663623) and gatifloxacin (B573) against S. aureus. nih.gov Specifically, one derivative demonstrated superior activity (MIC = 1 μg/mL) against an Escherichia coli strain compared to moxifloxacin (MIC = 2 μg/mL). nih.gov
The antifungal potential of this class of compounds is also significant. Novel triazoles containing a phenylethynyl pyrazole side chain displayed excellent in vitro activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.0625 μg/mL. mdpi.com Similarly, isoxazolol pyrazole carboxylates showed remarkable activity against the plant pathogen Rhizoctonia solani, with one derivative recording an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov Fluorinated pyrazole aldehydes have also been investigated, showing moderate activity against phytopathogenic fungi like Sclerotinia sclerotiorum and Fusarium culmorum. nih.govnih.gov
The following table summarizes the in vitro antimicrobial and antifungal efficacy of selected pyrazole derivatives.
| Compound Type/Derivative | Organism | Activity Type | MIC/EC50/MBC | Reference |
|---|---|---|---|---|
| Imidazo-pyridine substituted pyrazole (18) | Gram-negative bacteria | Antibacterial | <1 μg/mL (MBC) | nih.gov |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | S. aureus | Antibacterial | 1–8 μg/mL (MIC) | nih.gov |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | E. coli | Antibacterial | 1 μg/mL (MIC) | nih.gov |
| Quinoline-substituted pyrazole (19) | S. aureus, S. epidermidis, B. subtilis | Antibacterial | 0.12–0.98 μg/mL (MIC) | nih.gov |
| Pyrano[2,3-c] pyrazole derivative (5c) | E. coli, K. pneumonia | Antibacterial | 6.25 mg/mL (MIC) | biointerfaceresearch.com |
| Triazole with phenylethynyl pyrazole (6c) | C. albicans, C. neoformans | Antifungal | 0.0625 μg/mL (MIC) | mdpi.com |
| Isoxazolol pyrazole carboxylate (7ai) | R. solani | Antifungal | 0.37 μg/mL (EC50) | nih.gov |
| Pyrazole derivative (3b) | A. niger, A. flavus | Antifungal | 500-1000 μg/mL (100% activity) | researchgate.net |
| Pyrazole analogue (1v) | F. graminearum | Antifungal | 0.0530 µM (EC50) | semanticscholar.org |
Other Investigated in vitro Biological Activities (e.g., antioxidant, anti-inflammatory, anthelmintic)
Beyond their anticancer and antimicrobial properties, pyrazole derivatives have been explored for a variety of other biological activities in vitro.
Anti-inflammatory Activity: The pyrazole scaffold is a cornerstone of several anti-inflammatory drugs, most notably the selective COX-2 inhibitor Celecoxib. ijpsjournal.comnih.gov Numerous studies have confirmed the anti-inflammatory potential of pyrazole derivatives, which primarily act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. ijpsjournal.comnih.gov The presence of an N1-aryl group, such as a 4-fluorophenyl ring, has been shown to enhance binding to COX-2, leading to IC50 values in the range of 0.02–0.05 μM. ijpsjournal.com Some pyrazole analogs also target 5-LOX, reducing the production of leukotriene B4 with IC50 values between 0.1–0.5 μM. ijpsjournal.com Furthermore, certain derivatives can suppress the NF-κB signaling pathway, thereby inhibiting the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. ijpsjournal.com
Antioxidant Activity: Several pyrazole derivatives have demonstrated notable antioxidant properties. nih.gov The antioxidant capacity is often evaluated using in vitro radical scavenging assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. nih.govmdpi.commdpi.com The presence of an NH proton in the pyrazole ring is believed to contribute to this activity. nih.gov Studies on phenyl-pyrazolone derivatives, for instance, have shown a marked capacity to scavenge free radicals. mdpi.com
Anthelmintic Activity: The potential of pyrazole derivatives as anthelmintic agents has also been investigated. Novel pyrazole-bearing benzimidazole (B57391) derivatives have been synthesized and tested against the earthworm Pheretima posthuma, a common model for screening anthelmintic drugs. thepharmajournal.com Several of these compounds showed dose-dependent activity, causing paralysis and death of the worms, with some derivatives exhibiting superior performance. thepharmajournal.com In another study, pyrazole-5-carboxamide derivatives were screened for activity against the parasitic nematode Haemonchus contortus. Two compounds were identified that significantly inhibited larval motility and development, with IC50 values ranging from approximately 3.4 to 55.6 μM. griffith.edu.au
Elucidation of Molecular Mechanisms
Understanding the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for their development as therapeutic agents. In vitro studies have begun to shed light on their molecular targets and the cellular pathways they modulate.
The diverse biological effects of pyrazole derivatives are a result of their interaction with a wide range of molecular targets. nih.gov Biochemical assays have been instrumental in identifying and validating these interactions.
In the context of cancer, pyrazoles have been identified as inhibitors of several key proteins involved in cell proliferation and survival. nih.gov These include:
Protein Kinases: Many pyrazole derivatives function as kinase inhibitors. srrjournals.com They have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGF), Cyclin-Dependent Kinases (CDKs), PI3K, and Bruton's tyrosine kinase (BTK). nih.govmdpi.comrsc.org For example, specific derivatives displayed potent dual inhibition of EGFR and VEGFR-2 with IC50 values of 0.09 and 0.23 µM, respectively. nih.gov
Tubulin: Some pyrazole-containing compounds act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is a validated anticancer strategy. nih.gov Docking studies have shown that these compounds can occupy the colchicine (B1669291) binding site on tubulin. mdpi.com
DNA and Associated Enzymes: Pyrazole derivatives have also been shown to interact with DNA. nih.gov Additionally, they can inhibit enzymes crucial for DNA replication and repair, such as DNA gyrase and topoisomerase II. nih.govnih.gov
For anti-inflammatory action, the primary targets identified are the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. ijpsjournal.com Biochemical assays have determined Ki values as low as 0.04 μM for binding to the COX-2 hydrophobic pocket. ijpsjournal.com Some derivatives also inhibit 5-lipoxygenase (5-LOX). ijpsjournal.com
The cytotoxic activity of many pyrazole derivatives in cancer cells is mediated by the induction of apoptosis, or programmed cell death. nih.govnih.gov Cellular pathway analysis has revealed that this process is often triggered by an increase in intracellular Reactive Oxygen Species (ROS). nih.govresearchgate.netwaocp.org This oxidative stress leads to the activation of the mitochondrial (intrinsic) and/or the death receptor (extrinsic) apoptotic pathways. nih.govnih.govresearchgate.net
Key biomarkers of apoptosis induction by pyrazole derivatives include:
Caspase Activation: An increase in the activity of executioner caspases, such as caspase-3, and initiator caspases, like caspase-8 and caspase-9, is frequently observed. nih.govnih.govresearchgate.net
PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) by activated caspases is a hallmark of apoptosis and has been documented in cells treated with pyrazole compounds. nih.govresearchgate.net
Modulation of Bcl-2 Family Proteins: Studies have shown that pyrazole derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring cell death. nih.govresearchgate.net
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can cause cell cycle arrest, often in the S or G2/M phase, preventing cancer cells from dividing. nih.govresearchgate.netrsc.org This effect is often linked to their ability to inhibit CDKs. nih.gov
Furthermore, pyrazole derivatives can modulate protein phosphorylation cascades. As kinase inhibitors, they directly impact the phosphorylation state of their target proteins (like EGFR) and downstream signaling molecules, thereby disrupting pathways that are critical for cancer cell growth and survival. nih.gov
Computational Chemistry and in Silico Analysis of 1 2 Fluorophenyl 1h Pyrazol 3 Amine
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 1-(2-fluorophenyl)-1H-pyrazol-3-amine, to the binding site of a macromolecular target, typically a protein. Docking studies on pyrazole (B372694) derivatives have been instrumental in screening for potential inhibitors of various protein targets, including receptor tyrosine kinases and protein kinases. nih.govresearchgate.net
The effectiveness of a ligand is often determined by its ability to fit snugly into the binding pocket of its target protein and form specific molecular interactions with key amino acid residues. In silico studies on various pyrazole derivatives have shown that these compounds can be docked deeply within the binding pockets of proteins, establishing significant interactions. nih.govresearchgate.net For instance, docking studies of pyrazole derivatives with targets like VEGFR-2 have revealed hydrogen bond interactions with various amino acids within the active site. nih.gov Similarly, when docked with CDK2, pyrazole ligands have shown hydrogen bonds with residues such as Ile 10, Lys 20, Lys 89, and Asp 145. nih.gov
These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex. The specific interactions for this compound would depend on the specific protein target being investigated, but the pyrazole core, the amine group, and the fluorophenyl ring all represent potential points of interaction. For example, the amine group can act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking or hydrophobic interactions.
Table 1: Examples of Interacting Residues for Pyrazole Derivatives with Protein Targets This table presents data from studies on various pyrazole derivatives to illustrate the types of interactions observed in molecular docking simulations.
| Protein Target (PDB ID) | Key Interacting Residues | Type of Interaction | Reference |
| VEGFR-2 (2QU5) | Various active site residues | Hydrogen Bonding | nih.gov |
| Aurora A (2W1G) | Not specified | Not specified | researchgate.net |
| CDK2 (2VTO) | Ile 10, Lys 20, Lys 89, Asp 145 | Hydrogen Bonding | nih.gov |
| HPPD | GLN 307, ASN 423, PHE 392 | Hydrogen Bonding, Additional Interactions | biointerfaceresearch.com |
| Tubulin (3E22) | Colchicine-binding site residues | Hydrogen Bonding | nih.gov |
A primary output of molecular docking simulations is a scoring function that estimates the binding affinity between the ligand and the target protein. Lower binding energy scores typically indicate a more stable and favorable interaction. Studies on a range of pyrazole derivatives have reported binding energies against various protein targets. For example, certain pyrazole-thiadiazole derivatives showed minimum binding energies of -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2. nih.govresearchgate.net Another study on pyrazole-chalcone conjugates reported dG binding energies ranging from -48.34 to -91.43 Kcal/mol at the colchicine-binding site of tubulin. nih.gov These scores help in ranking potential drug candidates and prioritizing them for further experimental validation. nih.govresearchgate.net
Table 2: Predicted Binding Affinities for Various Pyrazole Derivatives This table provides examples of binding affinities and docking scores from computational studies on different pyrazole compounds to demonstrate typical predicted values.
| Compound Type | Protein Target (PDB ID) | Predicted Binding Energy | Reference |
| Pyrazole-thiadiazole derivative | VEGFR-2 (2QU5) | -10.09 kJ/mol | nih.govresearchgate.net |
| Pyrazole-thiadiazole derivative | Aurora A (2W1G) | -8.57 kJ/mol | nih.govresearchgate.net |
| Pyrazole-thiadiazole derivative | CDK2 (2VTO) | -10.35 kJ/mol | nih.govresearchgate.net |
| Pyrazole-chalcone conjugate | Tubulin (3E22) | -48.34 to -91.43 Kcal/mol | nih.gov |
| Pyridopyrazolo-triazine derivative | 5IVE | -7.8182 kcal/mol | nih.gov |
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of molecules. modern-journals.com These calculations provide valuable data on molecular geometry, orbital energies, electrostatic potential, and conformational stability, which are fundamental to understanding a molecule's reactivity and interactions. ajchem-a.comnih.gov
The electronic properties of a molecule are key to its chemical reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. ajchem-a.comnih.gov For pyrazole derivatives, DFT calculations have been used to determine these parameters and understand their electronic behavior. nih.govillinois.edu
The Molecular Electrostatic Potential (MEP) map is another critical tool that visualizes the charge distribution on the molecule's surface. ajchem-a.com It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). ajchem-a.com For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the fluorine atom, indicating these as potential sites for hydrogen bonding or electrophilic interactions. ajchem-a.com
Table 3: Representative Frontier Molecular Orbital Energies from DFT Studies on Pyrazole Analogs This table shows example HOMO-LUMO data for related compounds to illustrate the application of DFT analysis.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | DFT/B3LYP | Not Specified | Not Specified | ~4.458 | nih.gov |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | DFT/B3LYP/6-31G | -6.29 | -2.01 | 4.28 | nih.gov |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | HF/6-31G | -8.96 | 1.14 | 10.10 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. acs.orgnih.gov
QSAR models are built using a set of known compounds (a training set) with measured biological activities. Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with the observed activity. biointerfaceresearch.com
The reliability of a QSAR model is assessed through rigorous internal and external validation procedures. researchgate.net Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit for the training set, and the cross-validated correlation coefficient (Q²), which assesses the model's internal predictivity. researchgate.netshd-pub.org.rs High values for R² and Q² are indicative of a robust model. QSAR studies on various series of 1H-pyrazole derivatives have been successfully developed to model their activity as EGFR inhibitors and antimalarial agents, demonstrating the utility of this approach for the pyrazole scaffold. researchgate.netresearchgate.net For example, a 2D-QSAR model for 1H-Pyrazole analogs as EGFR inhibitors yielded an R²train of 0.9816 and a Q² of 0.9668, indicating a highly reliable model. researchgate.net
Table 4: Example Statistical Parameters for QSAR Models of Pyrazole Derivatives This table showcases the statistical validation metrics from QSAR studies on pyrazole analogs, demonstrating model robustness.
| QSAR Model Type | Target | R² (training set) | Q² (internal validation) | R² (test set) | Reference |
| 2D-QSAR | EGFR Inhibitors | 0.9816 | 0.9668 | 0.6952 | researchgate.net |
| 3D-QSAR (CoMFA) | EGFR Inhibitors | 0.975 | 0.664 | Not Specified | researchgate.net |
| 3D-QSAR (CoMSIA) | EGFR Inhibitors | 0.938 | 0.614 | Not Specified | researchgate.net |
| 3D-QSAR | Antimalarial Agents | 0.89 | 0.45 | Not Specified | researchgate.net |
Development of Predictive Models for in vitro Biological Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a statistical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, 3D-QSAR models have been successfully developed to predict their anticancer activity. nih.gov These models help in identifying the key molecular properties that have the most significant impact on the antitumor activity of these compounds. nih.gov
The development of a robust QSAR model for a series of pyrazole derivatives, including this compound, would typically involve the following steps:
Data Collection: A dataset of pyrazole compounds with their experimentally measured biological activities is gathered.
Molecular Descriptor Calculation: Various physicochemical and topological molecular descriptors are calculated for each compound in the dataset. nih.govresearchgate.net These descriptors can include parameters such as dipole moment, excitation energy, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), solvent-accessible surface area, and heat of formation. nih.govresearchgate.net
Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), or Artificial Neural Networks (ANN) are employed to build the QSAR model. The predictive power of the model is then rigorously validated using techniques like leave-one-out cross-validation and external validation with a test set of compounds.
For a hypothetical QSAR study on a series of pyrazole analogs, the following data table illustrates the type of information that would be generated:
| Compound ID | Experimental IC50 (µM) | Predicted IC50 (µM) | Dipole Moment (Debye) | LUMO Energy (eV) |
| This compound | 5.2 | 5.5 | 3.1 | -1.2 |
| Analog 1 | 2.8 | 3.1 | 2.5 | -1.5 |
| Analog 2 | 10.1 | 9.8 | 4.2 | -0.9 |
| Analog 3 | 1.5 | 1.8 | 2.1 | -1.8 |
Such a validated QSAR model would be a powerful tool for predicting the in vitro biological potency of new, unsynthesized this compound derivatives, thereby guiding the design of more effective therapeutic agents. nih.gov
Virtual Screening for Analog Design and Library Prioritization
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. tojqi.netacs.org This method is instrumental in the early stages of drug discovery for identifying lead compounds and prioritizing molecules for synthesis and biological testing. nih.govacs.org
For this compound, a structure-based virtual screening approach could be employed to design novel analogs with improved biological activity. This process would involve:
Target Identification and Preparation: A 3D structure of the biological target, for instance, a protein kinase or a protease, is obtained from a protein data bank. nih.gov
Library Generation: A virtual library of analogs of this compound is created by systematically modifying its chemical structure.
Molecular Docking: The virtual library of compounds is then docked into the active site of the target protein. researchgate.net Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The docking process generates a scoring function that estimates the binding affinity between the ligand and the target. mdpi.com
The results of a virtual screening campaign can be summarized in a data table like the one below, which prioritizes analogs based on their predicted binding affinity:
| Analog ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| This compound | -8.5 | 150 | HIS 146, PHE 155, LEU 276 |
| Analog A | -9.2 | 75 | HIS 146, PHE 155, TYR 200 |
| Analog B | -8.9 | 110 | PHE 155, LEU 276, VAL 120 |
| Analog C | -7.8 | 250 | HIS 146, LEU 276 |
Based on these in silico predictions, the most promising analogs can be selected for synthesis and subsequent in vitro biological evaluation, significantly streamlining the drug discovery process. nih.gov
Molecular Dynamics Simulations for Dynamic Ligand-Target Behavior
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex at an atomic level. nih.gov MD simulations are powerful computational methods that allow for the study of the physical movements of atoms and molecules over time. nih.gov
For the this compound-target complex, an MD simulation would provide valuable information on:
Binding Stability: The stability of the ligand within the binding pocket of the target protein over a period of time can be assessed. nih.gov This is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. ajchem-a.com
Conformational Changes: MD simulations can reveal any conformational changes in the ligand or the protein upon binding. nih.gov
Key Interactions: The simulation can highlight the key amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). ajchem-a.com
A typical output from an MD simulation analysis could be presented in a table summarizing the stability and key interactions:
| Complex | Average RMSD (Å) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound -Target | 1.8 | 3 | HIS 146, ASP 201, GLU 121 |
| Analog A-Target | 1.5 | 4 | HIS 146, TYR 200, ASP 201, GLU 121 |
| Analog B-Target | 2.1 | 2 | PHE 155, VAL 120 |
These simulations can validate the binding poses predicted by molecular docking and provide a more accurate understanding of the dynamic behavior of the ligand-target complex, which is crucial for the rational design of more potent and selective inhibitors. nih.govresearchgate.net
Q & A
Q. Basic Structural Characterization
- X-ray crystallography : Resolves atomic positions and confirms regiochemistry. SHELXL/SHELXS software refines data, with R-factors <0.05 indicating high accuracy .
- NMR : ¹⁹F NMR distinguishes fluorine substitution patterns (δ ~-110 ppm for ortho-F). ¹H/¹³C NMR validates pyrazole ring protons (δ 6.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 192.07 [M+H]⁺) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Data Analysis
Discrepancies often arise from assay variability or impurities. Recommended approaches:
- Reproducibility checks : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Use LC-MS to identify degradation products interfering with activity .
- Structural analogs : Compare activity of derivatives (e.g., 4-chloro or trifluoromethyl substitutions) to isolate pharmacophore contributions .
What strategies are effective for studying the compound’s reactivity under diverse experimental conditions?
Q. Advanced Mechanistic Studies
- Kinetic studies : Monitor reactions via in-situ FTIR or HPLC to identify intermediates (e.g., imine formation during condensation) .
- DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic substitution sites) .
- Solvent effects : Test polar aprotic (DMF) vs. protic (MeOH) solvents to modulate nucleophilicity .
How can researchers ensure high purity (>95%) for pharmacological studies?
Q. Advanced Purity Analysis
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ=254 nm) .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to remove byproducts .
- Elemental analysis : Confirm C/H/N/F ratios within ±0.4% of theoretical values .
How do substituents on the pyrazole ring influence biological activity?
Q. Advanced Structure-Activity Relationships (SAR)
- Fluorine position : Ortho-fluorine (2-F) enhances metabolic stability vs. para-substitution .
- Amino group : Free -NH₂ is critical for kinase inhibition (e.g., CDK2 IC₅₀ <1 µM). Methylation reduces activity .
- Heterocyclic analogs : Replacing pyrazole with imidazole decreases solubility but increases affinity for ATP-binding pockets .
What challenges arise in solubility optimization for in vivo studies, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
